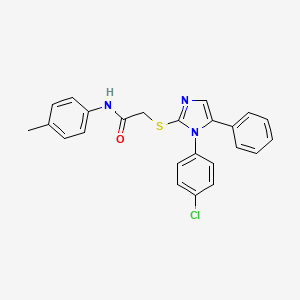
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3OS and its molecular weight is 433.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a compound featuring an imidazole ring, thioether linkage, and various aromatic groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H20ClN3OS, and it has a molecular weight of 434.0 g/mol. The presence of a chlorophenyl group and a phenyl group suggests potential interactions with biological targets through hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₀ClN₃OS |
| Molecular Weight | 434.0 g/mol |
| CAS Number | 1226458-60-1 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Compounds containing imidazole and thiazole rings are known to modulate enzyme activity, potentially inhibiting or enhancing their functions.
Potential Targets
- Enzyme Inhibition : The imidazole moiety can interact with active sites of enzymes, potentially leading to inhibition.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound.
Antiviral Activity
Research indicates that imidazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have shown promising results against viral infections such as hepatitis C virus (HCV). A study reported that certain pyrazole derivatives demonstrated IC50 values as low as 6.7 μM against HCV replication .
Antimicrobial Activity
Imidazole and thiazole derivatives are frequently evaluated for their antimicrobial properties. A comparative study highlighted that certain thiazole derivatives inhibited bacterial growth effectively, suggesting that the thioether linkage in our compound may enhance its antimicrobial potential .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds reveals that modifications to the imidazole and thiazole rings can significantly impact biological activity.
| Compound Type | Key Modifications | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Substituted phenyl groups | Broad-spectrum activity |
| Thiazole Derivatives | Varying alkyl substitutions | Antimicrobial properties |
| Pyrazolecarboxamide Hybrids | Enhanced lipophilicity | Increased antiviral efficacy |
Case Studies
- Anticonvulsant Activity : A related study on N-substituted imidazoles indicated significant anticonvulsant activity in animal models, suggesting that structural similarities might confer similar effects to our compound .
- Inhibition Studies : Another investigation into thiazolidinone derivatives revealed potent inhibition of RNA polymerase, with IC50 values below 32 μM, indicating potential for further exploration in our compound's development .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZXJVTVZYVSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














